molecular formula C8H5N5 B12543721 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143324-34-9

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile

Katalognummer: B12543721
CAS-Nummer: 143324-34-9
Molekulargewicht: 171.16 g/mol
InChI-Schlüssel: ANEDTGOCLIJJIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is a heterocyclic compound that features a unique structure combining pyrrole and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or triazole rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized triazole derivatives, while substitution reactions could introduce new functional groups onto the pyrrole or triazole rings.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . This inhibition can mitigate necroptosis-related inflammatory diseases and neurodegenerative conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups, which can influence its reactivity and biological activity. Its ability to inhibit RIPK1 distinguishes it from other similar compounds, making it a promising candidate for further research and development.

Eigenschaften

CAS-Nummer

143324-34-9

Molekularformel

C8H5N5

Molekulargewicht

171.16 g/mol

IUPAC-Name

2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile

InChI

InChI=1S/C8H5N5/c1-5-11-8-2-6(3-9)7(4-10)13(8)12-5/h2H,1H3,(H,11,12)

InChI-Schlüssel

ANEDTGOCLIJJIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC(=C(N2N1)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.